N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-4-13(19-7-9)14(18)15-6-11-5-12(10-2-3-10)17-8-16-11/h4-5,7-8,10H,2-3,6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJOGLLEKNQAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=NC=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropylpyrimidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrimidine ring.
Attachment of the Methylthiophene Group: The cyclopropylpyrimidine intermediate is then reacted with a thiophene derivative to introduce the methylthiophene group.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through a condensation reaction between the intermediate and an appropriate amine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or pyrimidine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropyl vs. Aryl Groups
The 6-cyclopropylpyrimidin-4-yl group distinguishes the target compound from analogs such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (). The latter features a phenyl group at the pyrimidine C2 position and a fluorophenyl substituent at C4, which participate in weak C–H⋯O and C–H⋯π interactions to stabilize its crystal structure . In contrast, the cyclopropyl group in the target compound may reduce aromatic stacking interactions but improve steric shielding of the pyrimidine core.
Methyl vs. Halogen Substituents
The 4-methyl group on the thiophene ring enhances lipophilicity (clogP ≈ 2.5 estimated) compared to halogenated analogs like N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide (), where bromine and chlorine increase molecular polarity. Methyl groups are less likely to induce metabolic dehalogenation, a common issue with halogenated compounds .
Carboxamide-Linked Heterocycles
Thiophene vs. Furan/Pyrazole/Pyrrole
The furan analog has a lower molecular weight (243.26 g/mol vs. ~335–340 g/mol for thiophene/pyrrole derivatives) and reduced lipophilicity, which may compromise cellular uptake .
In N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (), the pyrazole ring introduces two nitrogen atoms capable of hydrogen bonding. This could enhance target binding affinity but increase solubility challenges (predicted aqueous solubility <0.1 mg/mL) .
The pyrrole derivative N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide () incorporates a fluorophenyl group, which may improve bioavailability via enhanced passive diffusion and metabolic stability. However, the fluorine atom could introduce steric hindrance at binding sites .
Piperidine-Containing Analogs
1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide () replaces the methylene bridge with a piperidine ring. The piperidine moiety introduces conformational flexibility and a basic nitrogen, which may improve solubility in acidic environments (e.g., gastric fluid). However, the increased molecular weight (unreported, but estimated >350 g/mol) could reduce oral bioavailability .
Data Table: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Research Implications
- Metabolic Stability : The cyclopropyl group in the target compound likely confers resistance to CYP450-mediated oxidation compared to phenyl or halogenated analogs .
- Optimization Strategies : Substituting the thiophene with a fluorinated pyrrole () balances lipophilicity and metabolic stability, making it a promising candidate for further study.
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry, primarily due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N3OS. The compound comprises a thiophene ring fused with a pyrimidine moiety, with a cyclopropyl group enhancing its steric and electronic properties. These structural characteristics suggest a promising interaction profile with various biological targets.
This compound primarily exhibits its biological activity through the inhibition of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the breakdown of endocannabinoids, which play significant roles in various physiological processes, including pain modulation and inflammation. By inhibiting FAAH, this compound can potentially increase endocannabinoid levels, offering therapeutic benefits in conditions such as chronic pain and anxiety disorders .
Additionally, the compound has been studied for its potential as an antithrombotic agent . Similar compounds have shown efficacy in inhibiting Factor Xa, a critical enzyme in the coagulation cascade that converts prothrombin to thrombin. This inhibition may lead to reduced thrombus formation, thereby lowering the risk of thrombosis.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Mechanism | Potential Applications |
|---|---|---|
| FAAH Inhibition | Increases endocannabinoid levels | Pain relief, anxiety treatment |
| Antithrombotic | Inhibits Factor Xa | Prevention of thrombosis |
| Anti-inflammatory | Modulates inflammatory pathways | Treatment of inflammatory disorders |
Case Studies and Research Findings
- FAAH Inhibition Studies : Research indicates that compounds structurally similar to this compound effectively inhibit FAAH activity in vitro. These studies demonstrate that increased endocannabinoid levels correlate with reduced pain perception in animal models.
- Antithrombotic Efficacy : A study exploring the antithrombotic properties of related compounds revealed significant reductions in thrombus formation in vivo when administered prior to thrombotic challenges. This suggests a viable pathway for developing new anticoagulant therapies.
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest that this compound exhibits good oral bioavailability and favorable metabolic stability, making it a suitable candidate for further development as an oral therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
